(R)-4-Hydroxy Propranolol Hydrobromide: Decoupling Antioxidant Efficacy from Beta-Adrenergic Blockade
(R)-4-Hydroxy Propranolol Hydrobromide: Decoupling Antioxidant Efficacy from Beta-Adrenergic Blockade
Executive Summary
Molecule: (R)-4-Hydroxy Propranolol Hydrobromide Core Identity: An active, chiral metabolite of propranolol that functions as a potent phenolic antioxidant and membrane stabilizer, with significantly attenuated beta-adrenergic affinity compared to its (S)-enantiomer. Primary Application: A pharmacological probe used to isolate oxidative stress protection and sodium channel blockade mechanisms from classical G-protein coupled receptor (GPCR) antagonism.
Molecular Architecture & Stereochemical Significance
To understand the mechanism of action (MoA) of (R)-4-Hydroxy Propranolol, one must first deconstruct its stereochemical and metabolic context. Propranolol is administered as a racemate, but its pharmacodynamics are highly stereoselective.
The "R" vs. "S" Dichotomy
While (S)-propranolol and its metabolites are potent
-
(S)-Isomer: High affinity for
and receptors (Log Kd ~ -9.0).[1] -
(R)-Isomer: Low affinity for
receptors (typically >100-fold lower than S), but retains Membrane Stabilizing Activity (MSA) and Antioxidant capacity .
The 4-Hydroxyl Modification
The metabolic addition of a hydroxyl group at the C4 position of the naphthyl ring by CYP2D6 transforms the lipophilic parent drug into a chemically reactive phenol. This structural change is the driver for the molecule's potent antioxidant mechanism, which exceeds that of Vitamin E (Trolox).
Diagram 1: Metabolic Origin and Stereochemical Retention
This diagram illustrates the CYP2D6-mediated conversion of (R)-Propranolol to (R)-4-Hydroxy Propranolol, highlighting the preservation of chirality.
Caption: CYP2D6 converts (R)-Propranolol to (R)-4-OH Propranolol.[2] The 4-OH group confers antioxidant power, while the (R)-center minimizes beta-blockade.
Pharmacodynamics: The Dual-Mechanism Paradox
(R)-4-Hydroxy Propranolol Hydrobromide operates through two distinct mechanisms. For researchers, the utility of this molecule lies in the uncoupling of these effects.
Mechanism A: The "Hidden" Mechanism (Antioxidant Cycling)
Unlike the parent drug, the 4-hydroxy metabolite contains a catechol-like phenolic structure. This allows it to function as a chain-breaking antioxidant.[3]
-
Radical Scavenging: The 4-OH group donates a hydrogen atom to lipid peroxyl radicals (LOO•), neutralizing them.[4]
-
Stabilization: The resulting phenoxyl radical is resonance-stabilized across the naphthyl ring, preventing propagation of the oxidative chain reaction.
-
Potency: Studies indicate it is 4-8x more potent than Vitamin E and inhibits lipid peroxidation with an IC50 of ~1.1 µM [1].[3][5]
Mechanism B: Membrane Stabilizing Activity (MSA)
Inherited from the parent (R)-propranolol structure, the metabolite retains "quinidine-like" effects:
-
Target: Voltage-gated Sodium Channels (
). -
Action: Inhibits the fast inward sodium current (
) during Phase 0 of the cardiac action potential. -
Result: Reduces membrane excitability without requiring
-receptor blockade.
Mechanism C: Weak Beta-Adrenergic Interaction
The (R)-isomer binds to
-
Research Utility: It serves as an excellent negative control for
-blockade studies while controlling for non-specific membrane effects.
Comparative Pharmacological Profile
| Feature | (R)-4-OH Propranolol | (S)-4-OH Propranolol | (R)-Propranolol (Parent) |
| Beta-Blockade ( | Low (>100 nM) | High (~1 nM) | Low |
| Antioxidant Potency | High (IC50 ~1 µM) | High | Low |
| Membrane Stabilization | Moderate | Moderate | Moderate |
| Primary Research Use | Antioxidant/MSA Probe | Beta-Blocker | MSA Control |
Experimental Protocols
Protocol 1: Lipid Peroxidation Inhibition Assay (TBARS)
Objective: To quantify the antioxidant efficacy of (R)-4-Hydroxy Propranolol independent of receptor binding.
Reagents:
-
Rat liver microsomes (1 mg protein/mL)
-
(R)-4-Hydroxy Propranolol HBr (dissolved in buffer)
-
Ferric Chloride (
) / ADP (to initiate oxidation) -
Thiobarbituric Acid (TBA) reagent
Workflow:
-
Preparation: Incubate microsomes in phosphate buffer (pH 7.4) at 37°C.
-
Treatment: Add (R)-4-Hydroxy Propranolol at graded concentrations (0.1 µM – 10 µM). Include Vitamin E (Trolox) as a positive control and (R)-Propranolol (parent) as a negative control.
-
Initiation: Add
(10 µM) and ADP (1 mM) to start lipid peroxidation. Incubate for 20 minutes. -
Termination: Add TBA reagent (15% TCA, 0.375% TBA, 0.25N HCl). Heat at 95°C for 15 minutes.
-
Quantification: Cool and centrifuge. Measure absorbance of the supernatant at 535 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Expected Result: (R)-4-OH Prop IC50
1.1 µM; Parent Propranolol IC50 > 100 µM [1].[5]
-
Protocol 2: Receptor Binding Specificity Check
Objective: To verify the low affinity of the (R)-isomer for
Workflow:
-
Membrane Prep: Use HEK-293 cells overexpressing human
-AR. -
Radioligand: Use [125I]-Iodocyanopindolol (ICYP) (High affinity antagonist).
-
Competition: Incubate membranes with fixed [125I]-ICYP (~20 pM) and increasing concentrations of (R)-4-Hydroxy Propranolol (
to M). -
Validation: Compare displacement curves against pure (S)-Propranolol.
-
Success Criterion: The Ki for (R)-4-Hydroxy Propranolol should be >2 orders of magnitude higher (weaker) than standard (S)-blockers.
-
Synthesis and Stability of the Hydrobromide Salt
The Hydrobromide (HBr) salt is often preferred in research settings over the hydrochloride for specific solubility profiles or crystallization stability.
Synthesis Pathway (Simplified):
-
Starting Material: 1,4-Dihydroxynaphthalene.[6]
-
Etherification: Reaction with isopropylamine and epichlorohydrin sequences (often involving protection/deprotection steps to ensure regioselectivity at the 4-position).
-
Resolution: Chiral resolution using tartaric acid derivatives to isolate the (R)-enantiomer.
-
Salt Formation: The free base is dissolved in anhydrous ethanol/ether and treated with HBr gas or hydrobromic acid to precipitate the (R)-4-Hydroxy Propranolol Hydrobromide salt.
Stability Note: The 4-hydroxyl group is sensitive to oxidation (turning the solution brown/pink).
-
Storage: -20°C, desiccated, protected from light.
-
In Solution: Prepare fresh in degassed buffers containing EDTA to prevent metal-catalyzed auto-oxidation.
Mechanistic Visualization
Diagram 2: Mechanism of Action Hierarchy
This diagram separates the receptor-mediated pathway (weak in the R-isomer) from the physicochemical pathway (strong in the R-isomer).
Caption: The (R)-isomer's utility is driven by the dominant physicochemical antioxidant pathway, minimizing the confounding variable of beta-blockade.
References
-
Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol.[3] Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[2][3][7]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[2] British Journal of Pharmacology, 43(1), 222-235.[2][7]
-
Walle, T., et al. (1988). Stereoselective formation of 4-hydroxypropranolol in the dog and man. Drug Metabolism and Disposition.
-
Christ, D. D., et al. (1989). Structure-activity relationships for the antioxidant activity of beta-blocking agents. Journal of Medicinal Chemistry.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. apexbt.com [apexbt.com]
